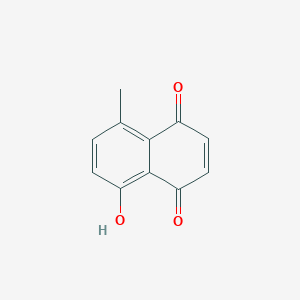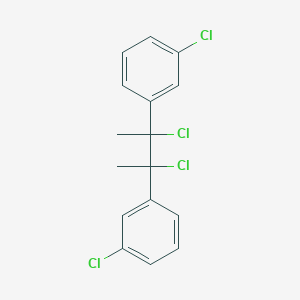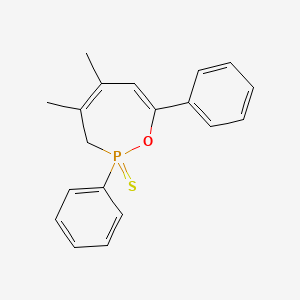![molecular formula C16H22O4Si2 B14600096 2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid) CAS No. 61157-23-1](/img/structure/B14600096.png)
2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid) is a chemical compound known for its unique structure and properties It consists of a 1,4-phenylene core with dimethylsilanediyl groups and prop-2-enoic acid moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid) typically involves the reaction of 1,4-dibromobenzene with dimethylchlorosilane in the presence of a catalyst such as palladium. The resulting intermediate is then reacted with propenoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-enoic acid moieties can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in drug delivery systems and as a component in bio-compatible materials.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid) involves its interaction with specific molecular targets and pathways. The dimethylsilanediyl groups can enhance the compound’s stability and reactivity, while the prop-2-enoic acid moieties can participate in various chemical reactions. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, leading to its diverse applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[1,4-Phenylenebis(oxy)]diacetic acid
- 2,2’-[1,4-Phenylenebis(methylene)]bis(sulfanediyl)dibenzoic acid
- 2,2’-[1,4-Phenylenebis(methylene)]bis(oxy)dibenzoic acid
Uniqueness
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid) stands out due to its incorporation of dimethylsilanediyl groups, which impart unique properties such as enhanced thermal stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile materials.
Eigenschaften
CAS-Nummer |
61157-23-1 |
|---|---|
Molekularformel |
C16H22O4Si2 |
Molekulargewicht |
334.51 g/mol |
IUPAC-Name |
2-[[4-[1-carboxyethenyl(dimethyl)silyl]phenyl]-dimethylsilyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H22O4Si2/c1-11(15(17)18)21(3,4)13-7-9-14(10-8-13)22(5,6)12(2)16(19)20/h7-10H,1-2H2,3-6H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
IJDXEICSFACLKS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)C(=C)C(=O)O)C(=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14600023.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]-](/img/structure/B14600040.png)
![1-[(3-Chlorophenyl)(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14600048.png)



phosphanium chloride](/img/structure/B14600077.png)



![(3S,4S)-3-Chloro-1-cyclohexyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14600102.png)

![Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B14600105.png)

